molecular formula C4H4BrNOS B3119881 4-Bromo-5-methyl-1,2-thiazol-3-one CAS No. 25629-53-2

4-Bromo-5-methyl-1,2-thiazol-3-one

Cat. No. B3119881
CAS RN: 25629-53-2
M. Wt: 194.05 g/mol
InChI Key: IYBZJJUVXDXTOF-UHFFFAOYSA-N
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Description

“4-Bromo-5-methyl-1,2-thiazol-3-one” is a compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazoles can be synthesized through various methods. One method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, which gives 5-arylthiazoles . Another method involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN), which provides thiazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom can undergo nucleophilic substitution . They can also react with thionoesters in the presence of a rhodium (II) catalyst to provide 3-sulfonyl-4-thiazolines, which subsequently aromatize into the corresponding 2,5-disubstituted thiazoles by elimination of the sulfonyl group .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

4-Bromo-5-methyl-1,2-thiazol-3-one derivatives show promise in the field of antioxidant research. The compound, synthesized through diazo-coupling reaction and Knoevenagel condensation, was evaluated for potential antioxidant activity, showcasing its utility in combating oxidative stress (Gaffer et al., 2017).

Photodynamic Therapy for Cancer Treatment

The compound's derivatives exhibit properties conducive to photodynamic therapy applications, particularly in treating cancer. Its remarkable fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield make it a potential candidate for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Inhibitor of Monoacylglycerol Lipase (MAGL)

Highly functionalized derivatives of this compound have shown potential as inhibitors of MAGL, a key enzyme involved in the endocannabinoid system. This indicates its relevance in pharmacology and drug development for various disorders related to the endocannabinoid system (Prévost et al., 2018).

Enzyme Inhibitory Potential

Derivatives of the compound have been synthesized and evaluated for therapeutic potential against diseases such as Alzheimer's and diabetes. The in-silico studies and enzyme inhibitory potential assessments suggest their relevance in therapeutic interventions for these conditions (Ramzan et al., 2018).

Mechanism of Action

The mechanism of action of thiazoles is diverse and depends on the specific compound. For example, some thiazoles bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Safety and Hazards

Safety and hazards associated with thiazoles can vary depending on the specific compound. For example, some thiazoles can cause allergic reactions . Users should avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Thiazoles have been the subject of extensive research due to their wide range of applications and biological activities . Future research may focus on the design and development of different thiazole derivatives, as well as the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

4-bromo-5-methyl-1,2-thiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS/c1-2-3(5)4(7)6-8-2/h1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBZJJUVXDXTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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